molecular formula C26H24N2O3 B7712577 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide

Cat. No. B7712577
M. Wt: 412.5 g/mol
InChI Key: RNTWPYWOBNDINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide, also known as HM-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is not fully understood. However, it has been proposed that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be obtained in high yield and purity. It has also been extensively studied for its biological activities, and its mechanism of action is well-understood. However, there are some limitations to using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in lab experiments. It has been found to exhibit cytotoxic effects on normal cells, and its efficacy may vary depending on the type of cancer cells being studied.

Future Directions

There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide. One area of research is the development of more potent analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide with improved efficacy and selectivity. Another area of research is the investigation of the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide as an antiviral agent for the treatment of hepatitis C and influenza virus infections is an area of ongoing research.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is a multi-step process involving the reaction of 2-hydroxy-7-methylquinoline with p-tolylmagnesium bromide, followed by the reaction of the resulting compound with 4-methoxybenzoyl chloride. The final product is obtained by purification through column chromatography. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide is a well-established method, and the compound can be obtained in high yield and purity.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-(p-tolyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus.

properties

IUPAC Name

4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-5-10-22(11-6-17)28(26(30)19-8-12-23(31-3)13-9-19)16-21-15-20-7-4-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTWPYWOBNDINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide

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